Riboflavin
Overview
Description
Riboflavin, also known as vitamin B2, is a water-soluble vitamin that is essential for various cellular processes. It plays a crucial role in energy production, cellular respiration, and the metabolism of fats, drugs, and steroids. This compound is naturally found in foods such as milk, eggs, green vegetables, and meat. It is also available as a dietary supplement and is used to prevent and treat this compound deficiency .
Mechanism of Action
Target of Action
Riboflavin, also known as Vitamin B2, primarily targets flavoproteins in the human body . These flavoproteins are critical for regulating their assembly and activity . This compound serves as a precursor to two important coenzymes: Flavin Adenine Dinucleotide (FAD) and Flavin Mononucleotide (FMN) .
Mode of Action
This compound interacts with its targets by binding to the FAD and/or FMN cofactors of flavoproteins . This interaction is crucial for the normal functioning of these proteins. This compound is a key component of flavoprotein enzymes that are necessary for normal tissue respiration . It is also needed for the activation of pyridoxine and the conversion of tryptophan to niacin .
Biochemical Pathways
This compound regulates a diverse array of biochemical pathways. These include mitochondrial metabolism, this compound transport, ubiquinone and FAD synthesis, antioxidant signaling, one-carbon metabolism, nitric oxide signaling, and peroxisome oxidative metabolism . This compound is also involved in the conversion of the precursors GTP and ribulose-5-phosphate into this compound, FMN, and FAD .
Pharmacokinetics
This compound is readily absorbed from the upper gastrointestinal tract . The rate of absorption is proportional to intake . This compound is metabolized in the liver .
Result of Action
The action of this compound results in a multitude of molecular and cellular effects. It plays a significant role in the metabolism, growth, development, nutrition, and health of the body . This compound is involved in biological oxidation processes in the body . It is also a component of flavoprotein enzymes that work together for normal tissue respiration, energy production, and the breakdown of fats, steroids, and medications .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound can have a prooxidant effect when exposed to ultraviolet irradiation . Nutritional factors also play a role in this compound’s production abilities. For example, yeast extract, maltose, and glycine have been found to enhance the production of this compound .
Biochemical Analysis
Biochemical Properties
Riboflavin plays a crucial role in various biochemical reactions. It is involved in redox reactions of cell metabolism as a part of FMN and FAD, acting as essential electron carriers . This compound interacts with a range of enzymes, proteins, and other biomolecules, facilitating important biochemical transformations .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . This compound serves as a signaling molecule in bacterial quorum sensing and bacterium-plant interactions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is involved in the de novo biosynthetic pathway of this compound in certain bifidobacterial species .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
Riboflavin can be synthesized through chemical processes, although these methods are complex and costly. The chemical synthesis involves multiple steps, including the formation of the isoalloxazine ring, which is a key structural component of this compound .
Industrial Production Methods
Modern industrial production of this compound primarily relies on microbial fermentation. Genetically engineered strains of bacteria and fungi, such as Bacillus subtilis and Ashbya gossypii, are commonly used. These microorganisms are cultivated in controlled environments, where they produce this compound as a metabolic byproduct. The fermentation process is optimized to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Riboflavin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form lumichrome and lumiflavin.
Reduction: It can be reduced to form dihydrothis compound.
Photodegradation: Exposure to light can lead to the breakdown of this compound into various photoproducts
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Photodegradation: This reaction occurs under exposure to ultraviolet light
Major Products
Lumichrome: Formed through photodegradation.
Lumiflavin: Another product of photodegradation.
Dihydrothis compound: Formed through reduction
Scientific Research Applications
Riboflavin has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of flavin mononucleotide and flavin adenine dinucleotide, which are essential cofactors in redox reactions.
Biology: Plays a role in cellular respiration and energy production.
Medicine: Used to treat this compound deficiency, migraines, and certain eye conditions. .
Comparison with Similar Compounds
Riboflavin is part of the vitamin B complex, which includes other vitamins such as thiamine (vitamin B1), niacin (vitamin B3), and pyridoxine (vitamin B6). Compared to these vitamins, this compound is unique in its role as a precursor for flavin coenzymes. These coenzymes are essential for a wide range of biological processes, making this compound indispensable for cellular function .
Similar Compounds
Thiamine (Vitamin B1): Involved in carbohydrate metabolism.
Niacin (Vitamin B3): Plays a role in DNA repair and the production of steroid hormones.
Pyridoxine (Vitamin B6): Important for amino acid metabolism
This compound’s unique role in redox reactions and energy production sets it apart from other vitamins in the B complex.
Properties
IUPAC Name |
7,8-dimethyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O6/c1-7-3-9-10(4-8(7)2)21(5-11(23)14(25)12(24)6-22)15-13(18-9)16(26)20-17(27)19-15/h3-4,11-12,14,22-25H,5-6H2,1-2H3,(H,20,26,27)/t11-,12+,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNGANRZJHBGPY-SCRDCRAPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O6 | |
Record name | RIBOFLAVIN | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | RIBOFLAVIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1454 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8021777 | |
Record name | Riboflavin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8021777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow to orange-yellow crystalline powder, with slight odour, Orange-yellow solid; [Merck Index] Dark yellow powder; [Sigma-Aldrich MSDS], Solid, ORANGE-YELLOW CRYSTALS. | |
Record name | RIBOFLAVIN | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Riboflavin | |
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URL | https://haz-map.com/Agents/17111 | |
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Record name | Riboflavin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000244 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | RIBOFLAVIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1454 | |
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Solubility |
Soluble in sodium chloride solutions; 0.0045 g/100 mL of absolute ethanol at 27.5 °C; slightly sol in cyclohexanol, amyl acetate and benzyl alcohol, phenol; insoluble in ether, chloroform, acetone, benzene; very soluble in dilute alkalies (with decomposition), SOLUBILITY IN WATER AT 25 °C: 10-13 MG/100 ML, Slightly soluble in alcohols; insoluble in lipid solvents, Insoluble in ethyl ether, acetone, chloroform; slightly soluble in ethanol, In water, of 0.1 g/L at 20 °C; 0.071 g/L and 0.085 g/L at 25 °C, 0.0847 mg/mL, Solubility in water, g/100ml at 25 °C: 0.01 | |
Record name | Riboflavin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00140 | |
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Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Riboflavin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/817 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Riboflavin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000244 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | RIBOFLAVIN | |
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Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
Binds to riboflavin hydrogenase, riboflavin kinase, and riboflavin synthase. Riboflavin is the precursor of flavin mononucleotide (FMN, riboflavin monophosphate) and flavin adenine dinucleotide (FAD). The antioxidant activity of riboflavin is principally derived from its role as a precursor of FAD and the role of this cofactor in the production of the antioxidant reduced glutathione. Reduced glutathione is the cofactor of the selenium-containing glutathione peroxidases among other things. The glutathione peroxidases are major antioxidant enzymes. Reduced glutathione is generated by the FAD-containing enzyme glutathione reductase., Riboflavin is converted to 2 coenzymes, flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are necessary for normal tissue respiration. Riboflavin is also required for activation of pyridoxine, conversion of tryptophan to niacin, and may be involved in maintaining erythrocyte integrity., Riboflavin functions as the coenzyme for flavin adenine dinucleotide (FAD) and flavin mononucleotide (FMN), which primarily influence hydrogen transport in oxidative enzyme systems (eg, cytochrome C reductase, succinic dehydrogenase, xanthine oxidase)., Two active forms of riboflavin exist ... coenzyme flavin mononucleotide (FMN) and coenzyme flavin adenine dinucleotide (FAD). They are formed by reaction of riboflavin with 1 and 2 molecules of ATP as follow: riboflavin + ATP = riboflavin-P (FMN) + ADP; FMN + ATP = riboflavin-ADP (FAD) + PP., Riboflavin is a water-soluble, yellow, fluorescent compound. The primary form of the vitamin is as an integral component of the coenzymes flavin mononucleotide (FMN) and flavin-adenine dinucleotide (FAD). It is in these bound coenzyme forms that riboflavin functions as a catalyst for redox reactions in numerous metabolic pathways and in energy production. ... The redox reactions in which flavocoenzymes participate include flavoprotein-catalyzed dehydrogenations that are both pyridine nucleotide (niacin) dependent and independent, reactions with sulfur-containing compounds, hydroxylations, oxidative decarboxylations (involving thiamin as its pyrophosphate), dioxygenations, and reduction of oxygen to hydrogen peroxide. There are obligatory roles of flavocoenzymes in the formation of some vitamins and their coenzymes. For example, the biosynthesis of two niacin-containing coenzymes from tryptophan occurs via FAD-dependent kynurenine hydroxylase, an FMN-dependent oxidase catalyzes the conversion of the 5'-phosphates of vitamin B6 to coenzymic pyridoxal 5'-phosphate, and an FAD-dependent dehydrogenase reduces 5,10-methylene-tetrahydrofolate to the 5'-methyl product that interfaces with the B12-dependent formation of methionine from homocysteine and thus with sulfur amino acid metabolism., For more Mechanism of Action (Complete) data for Riboflavin (7 total), please visit the HSDB record page. | |
Record name | Riboflavin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00140 | |
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Record name | Riboflavin | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/817 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Fine orange-yellow needles from 2N acetic acid, alcohol, water, or pyridine ... three different crystal forms, Orange to yellow crystals or needles | |
CAS No. |
83-88-5 | |
Record name | Riboflavin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83-88-5 | |
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Record name | Riboflavin [USP:INN:BAN] | |
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Record name | Riboflavin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00140 | |
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Record name | Riboflavin | |
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Record name | Riboflavin | |
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Record name | RIBOFLAVIN | |
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Record name | Riboflavin | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/817 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Riboflavin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000244 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | RIBOFLAVIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1454 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
280 °C (decomposes), MP: Decomposes at 278-282 °C (darkens at about 240 °C), 290 °C | |
Record name | Riboflavin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00140 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | Riboflavin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/817 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Riboflavin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000244 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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